GSK1379767A
Beschreibung
GSK1379767A is a small-molecule dual inhibitor targeting both BPTF (Bromodomain PHD Finger Transcription Factor) and Brd4 (Bromodomain-containing protein 4), two critical epigenetic regulators involved in chromatin remodeling and transcriptional activation . This compound exhibits a BPTF ITC (Isothermal Titration Calorimetry) binding affinity (Kd) of 0.8 μM, as demonstrated in competitive binding assays .
Eigenschaften
CAS-Nummer |
1802251-02-0 |
|---|---|
Molekularformel |
C26H30N6O6 |
Molekulargewicht |
522.56 |
IUPAC-Name |
3-[[[[1-[2-[(3,4,5-Trimethoxyphenyl)amino]-4-pyrimidinyl]-3-pyrrolidinyl]amino]carbonyl]amino]-benzoic acid methyl ester |
InChI |
InChI=1S/C26H30N6O6/c1-35-20-13-19(14-21(36-2)23(20)37-3)28-25-27-10-8-22(31-25)32-11-9-18(15-32)30-26(34)29-17-7-5-6-16(12-17)24(33)38-4/h5-8,10,12-14,18H,9,11,15H2,1-4H3,(H,27,28,31)(H2,29,30,34) |
InChI-Schlüssel |
DHHORCKQMGYWTL-UHFFFAOYSA-N |
SMILES |
O=C(OC)C1=CC=CC(NC(NC2CN(C3=NC(NC4=CC(OC)=C(OC)C(OC)=C4)=NC=C3)CC2)=O)=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK1379767A; GSK-1379767-A; GSK 1379767 A; GSK-1379767A; GSK 1379767A; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis compare GSK1379767A with structurally or functionally related compounds, focusing on binding affinities and selectivity:
Table 1: Comparative Binding Affinities of BPTF and Brd4 Inhibitors
| Compound | BPTF ITC Kd (μM) | Brd4 FP Ki (μM) | Selectivity Profile |
|---|---|---|---|
| This compound | 0.8 | N/A | Dual BPTF/Brd4 inhibitor |
| GSK1379725A | 0.8 | N/A | BPTF-selective |
| GSK1379746A | N/A | N/A | Undisclosed |
| SB-242719 | N/A | N/A | Undisclosed |
| GSK561866B | N/A | N/A | Undisclosed |
Key Findings:
Dual Inhibition vs. Single Targets: this compound is distinguished by its dual inhibition of BPTF and Brd4, whereas analogs like GSK1379725A and GSK1379746A lack confirmed Brd4 activity . This dual mechanism may enhance therapeutic efficacy in diseases driven by synergistic epigenetic dysregulation.
Binding Affinity :
- This compound and GSK1379725A share identical BPTF Kd values (0.8 μM), suggesting similar binding efficiency to BPTF’s bromodomain. However, this compound’s additional Brd4 inhibition implies broader epigenetic modulation .
Therapeutic Implications :
- Compounds with undisclosed Brd4 activity (e.g., SB-242719, GSK561866B) may lack the versatility of this compound in combinatorial epigenetic therapies.
- The dual inhibition profile of this compound simplifies the design of heterobifunctional molecules, such as PROTACs (Proteolysis-Targeting Chimeras), by reducing the need for multiple ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
